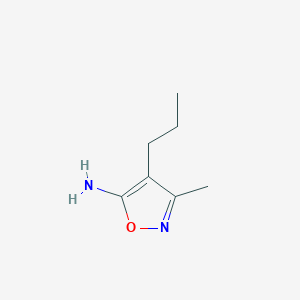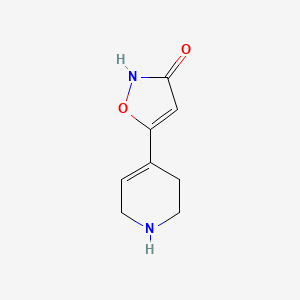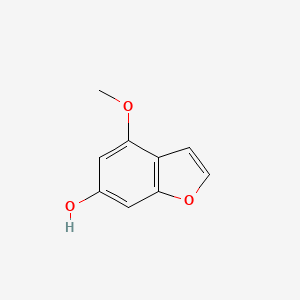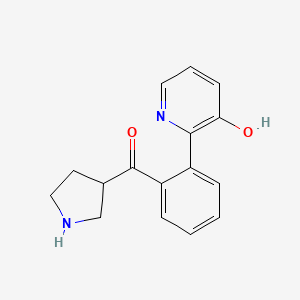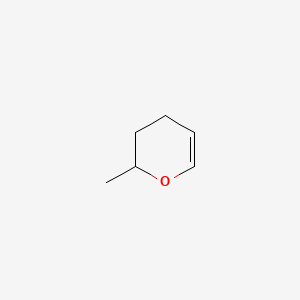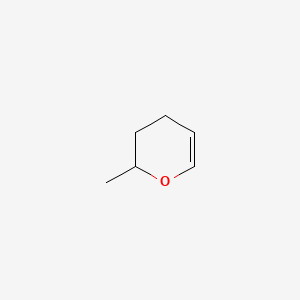
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential modulator of biological pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Cyano-2-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- N-(5-Cyano-2-methoxyphenyl)-2-(2-chlorophenyl)-4-methylpyrrolidine-1-carboxamide
Uniqueness
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The combination of cyano, methoxy, and fluorophenyl groups might confer specific properties, such as increased lipophilicity or altered electronic effects, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C20H20FN3O2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-(5-cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c1-13-9-18(15-5-3-4-6-16(15)21)24(12-13)20(25)23-17-10-14(11-22)7-8-19(17)26-2/h3-8,10,13,18H,9,12H2,1-2H3,(H,23,25) |
Clave InChI |
WUROPBXVCRJCMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C1)C(=O)NC2=C(C=CC(=C2)C#N)OC)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/no-structure.png)
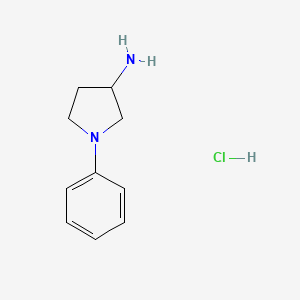
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
